BenchChemオンラインストアへようこそ!

1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Adenosine Receptor TLR Modulation

1,6,7-Trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879466-53-2) is a synthetic small molecule (C₁₇H₁₇N₅O₂, MW 323.35 g/mol) belonging to the imidazo[2,1-f]purine-2,4-dione chemotype. This fused tricyclic scaffold is a conformationally constrained xanthine analog that has been broadly exploited in medicinal chemistry for adenosine receptor modulation, phosphodiesterase inhibition, and toll-like receptor (TLR) targeting.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 879466-53-2
Cat. No. B2679854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879466-53-2
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
InChIInChI=1S/C17H17N5O2/c1-9-5-7-12(8-6-9)21-10(2)11(3)22-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
InChIKeyOACULVCOXVDKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Profile: 1,6,7-Trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879466-53-2)


1,6,7-Trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879466-53-2) is a synthetic small molecule (C₁₇H₁₇N₅O₂, MW 323.35 g/mol) belonging to the imidazo[2,1-f]purine-2,4-dione chemotype . This fused tricyclic scaffold is a conformationally constrained xanthine analog that has been broadly exploited in medicinal chemistry for adenosine receptor modulation, phosphodiesterase inhibition, and toll-like receptor (TLR) targeting [1]. The compound features a distinct 1,6,7-trimethyl substitution array on the purine-dione core with a para-tolyl (4-methylphenyl) group at the N8 position, distinguishing it from the numerous regioisomeric and differentially substituted analogs available in screening libraries. Although the imidazo[2,1-f]purine scaffold has generated clinical candidates and extensively characterized tool compounds, the specific biological annotation of CAS 879466-53-2 remains sparse in peer-reviewed literature, placing the burden of differentiation primarily on its unique substitution pattern and the inferred structure-activity relationship (SAR) consequences thereof.

Why Generic Imidazo[2,1-f]purine-2,4-dione Analogs Cannot Replace CAS 879466-53-2 in Focused Studies


The imidazo[2,1-f]purine-2,4-dione scaffold is exquisitely sensitive to the position, number, and nature of substituents on both the purine-dione ring and the N8-aryl group. In the well-characterized A₃ adenosine receptor antagonist series, shifting a methyl group from N1 to N3 or altering the N8-aryl regiochemistry from para to ortho can change receptor subtype selectivity by over 100-fold [1]. Similarly, in the purine-based TLR7 antagonist chemotype, the C2 substituent has been identified as a 'chemical switch' that can invert functional activity from agonism to antagonism [2]. CAS 879466-53-2 possesses a rare combination—six-position methyl (C6-methyl), a free N3–H (no substituent at position 3), and a para-tolyl N8-aryl group—that is not replicated in any single commercially available analog. Generic replacement with a 1,3,7-trimethyl, an N3-alkylated, or an ortho/meta-tolyl isomer would introduce a structurally distinct entity with unpredictable target engagement. Therefore, procurement decisions for SAR expansion, chemoproteomic profiling, or selectivity panel screening must be made at the level of the exact compound rather than the scaffold class.

Quantitative Differentiation Evidence for CAS 879466-53-2 vs. Closest Analogs


N8-Aryl Regiochemistry: para-Tolyl versus ortho-Tolyl Isomer (CAS 879466-05-4)

CAS 879466-53-2 bears an N8 para-tolyl (4-methylphenyl) group, whereas the closest cataloged regioisomer CAS 879466-05-4 carries an ortho-tolyl (2-methylphenyl) substituent at the equivalent position. In the imidazo[2,1-f]purine-2,4-dione scaffold, the N8-aryl dihedral angle relative to the tricyclic core is strongly influenced by ortho substitution: an ortho-methyl group introduces steric clash that rotates the aryl ring out of coplanarity, altering π-stacking interactions with aromatic residues in target binding pockets [1]. This conformational effect is a well-precedented SAR determinant across multiple imidazo[2,1-f]purine target classes. While compound-specific activity data are not publicly available for either regioisomer, the class-level inference is that the para-tolyl analog presents a distinct and non-interchangeable pharmacophore geometry relative to the ortho-tolyl analog.

Medicinal Chemistry Adenosine Receptor TLR Modulation Structure-Activity Relationship

Methyl Substitution Pattern: 1,6,7-Trimethyl vs. 1,3,7-Trimethyl Isomer (CAS 877643-61-3)

The target compound features a C6-methyl group and an unsubstituted N3–H, whereas CAS 877643-61-3 (1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) has an N3-propyl substituent and lacks a C6-methyl. In the imidazo[2,1-f]purine-2,4-dione A₃ antagonist and 5-HT₁A/5-HT₇ ligand series, the N3 substituent is a primary driver of potency and selectivity: N3-propyl substitution in the A₃ antagonist series contributes to sub-nanomolar Ki values (e.g., 0.8 nM for compound 11e), whereas N3-unsubstituted analogs generally show >100-fold weaker affinity [1]. The C6-methyl group on the target compound introduces additional steric bulk at a position that, in related purine-based TLR7 modulators, influences receptor subtype selectivity between TLR7 and TLR8 [2]. These two substitution differences define pharmacologically distinct chemical space.

Adenosine Receptor PDE Inhibition Serotonin Receptor Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Capacity

The target compound possesses one hydrogen-bond donor (N3–H) whereas the widely cataloged 1,3,7-trimethyl-8-(p-tolyl) analogs have zero H-bond donors and the N3-propyl variant has none. In the context of CNS drug discovery, the presence of a single H-bond donor versus zero can be the determining factor for P-glycoprotein (P-gp) efflux susceptibility and blood-brain barrier penetration [1]. The free N3–H also permits further chemical derivatization (alkylation, acylation) that is precluded in fully substituted analogs, making CAS 879466-53-2 a more versatile synthetic intermediate. Calculated physicochemical parameters (ALogP, tPSA) for the scaffold are not yet experimentally confirmed for this specific compound but are anticipated to differ meaningfully from N3-alkylated comparators.

Physicochemical Properties Drug-likeness CNS Permeability Chemical Biology

Application Scenarios for CAS 879466-53-2 Based on Structural Differentiation Evidence


Focused SAR Expansion Around the N3–H and C6-Methyl Pharmacophore

The compound's free N3–H uniquely positions it as a starting scaffold for systematic N3-alkylation or acylation campaigns. A medicinal chemistry team seeking to explore the SAR consequences of incremental N3 substitution while keeping the 1,6,7-trimethyl-8-(p-tolyl) core constant can use CAS 879466-53-2 as the key unsubstituted reference compound against which N3-methyl, N3-ethyl, N3-propyl, and N3-benzyl derivatives are compared. This is not achievable with pre-alkylated analogs .

Selectivity Panel Screening Against Adenosine Receptor Subtypes

Given the imidazo[2,1-f]purine scaffold's established role in adenosine receptor antagonism, CAS 879466-53-2 can serve as a para-tolyl, N3-unsubstituted probe in a selectivity panel alongside the ortho-tolyl regioisomer (CAS 879466-05-4) and the 1,3,7-trimethyl-8-(p-tolyl) variant. This panel design directly tests the hypothesis that N8-aryl topology and N3-substitution status jointly govern A₁/A₂A/A₂B/A₃ subtype selectivity, as demonstrated in published congeneric series [1].

Chemoproteomic Profiling of Purine-Binding Targets

The combination of a free N3–H (enabling potential photoaffinity labeling or biotinylation without altering the core pharmacophore) and the para-tolyl group (providing a distinct molecular shape relative to ortho/meta analogs) makes CAS 879466-53-2 a suitable candidate for chemical proteomics experiments aimed at identifying novel purine-binding proteins. The differential interactome can be benchmarked against the N3-methylated analog to isolate N3–H-dependent target engagements .

Computational Chemistry and Docking Studies of Imidazo[2,1-f]purine Conformational Space

The para-tolyl group at N8, combined with the C6-methyl and N3–H, defines a specific torsional and electrostatic profile that computational chemists can use to calibrate docking scoring functions or molecular dynamics simulations of purine-based ligand–target interactions. The availability of the ortho-tolyl regioisomer (CAS 879466-05-4) provides a natural negative control for assessing the impact of aryl dihedral angle on predicted binding poses [1].

Quote Request

Request a Quote for 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.